molecular formula C17H23NO5 B554448 Z-Hyp(Tbu)-OH CAS No. 85201-91-8

Z-Hyp(Tbu)-OH

Cat. No.: B554448
CAS No.: 85201-91-8
M. Wt: 321.4 g/mol
InChI Key: YCTNIMOEFJORHQ-KGLIPLIRSA-N
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Description

Z-Hyp(Tbu)-OH: Z-O-tert-Butyl-L-4-hydroxyproline , is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen. This compound is often used in peptide synthesis and various biochemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Hyp(Tbu)-OH typically involves the protection of the hydroxy group of hydroxyproline with a tert-butyl group. This is followed by the introduction of a benzyloxycarbonyl (Z) group to protect the amino group. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-Hyp(Tbu)-OH can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry: Z-Hyp(Tbu)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins

Biology: In biological research, this compound is used to study the role of hydroxyproline in collagen stability and function. It is also used in the synthesis of collagen mimetic peptides, which are valuable tools for studying collagen-related diseases.

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can improve their stability and resistance to enzymatic degradation.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of cosmetic products that aim to enhance skin collagen levels.

Mechanism of Action

The mechanism of action of Z-Hyp(Tbu)-OH primarily involves its role as a structural component in peptides and proteins. The hydroxyproline residue introduced by this compound can form hydrogen bonds with other amino acids, stabilizing the peptide or protein structure. This stabilization is crucial for the biological activity and function of many peptides and proteins.

Comparison with Similar Compounds

    L-Hydroxyproline: A naturally occurring amino acid that is a key component of collagen.

    Z-Hyp(OMe)-OH: A methyl ester derivative of hydroxyproline used in peptide synthesis.

    Boc-Hyp-OH: A tert-butoxycarbonyl (Boc) protected hydroxyproline used in peptide synthesis.

Uniqueness: Z-Hyp(Tbu)-OH is unique due to its tert-butyl protection, which provides enhanced stability and resistance to enzymatic degradation compared to other hydroxyproline derivatives. This makes it particularly valuable in the synthesis of stable and bioactive peptides.

Properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNIMOEFJORHQ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426212
Record name Z-Hyp(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85201-91-8
Record name Z-Hyp(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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